N,N'-bis(3-chlorophenyl)oxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl2N2O2 |
|---|---|
Molecular Weight |
309.1 g/mol |
IUPAC Name |
N,N'-bis(3-chlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-3-1-5-11(7-9)17-13(19)14(20)18-12-6-2-4-10(16)8-12/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
RXMZIAGDFXNOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N,n Bis 3 Chlorophenyl Oxamide and Analogues
Established Synthetic Routes for N,N'-Disubstituted Oxamides
Traditional methods for synthesizing N,N'-disubstituted oxamides are well-documented and widely used due to their reliability and efficiency. These methods typically involve the condensation of amines with oxalyl derivatives.
The reaction of an amine with oxalyl chloride is a cornerstone for the synthesis of N,N'-disubstituted oxamides. researchgate.net This method is characterized by its rapid reaction rates and high yields. The synthesis of N,N'-bis(3-chlorophenyl)oxamide via this route involves the reaction of two equivalents of 3-chloroaniline (B41212) with one equivalent of oxalyl chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov
The high reactivity of oxalyl chloride makes it a versatile reagent for a wide array of amine substrates. researchgate.net However, its toxicity and moisture sensitivity necessitate careful handling and anhydrous reaction conditions.
Key Features of Amine-Oxalyl Chloride Condensation:
| Feature | Description |
| Reactants | Primary or secondary amine, Oxalyl Chloride |
| Stoichiometry | 2 equivalents of amine per 1 equivalent of oxalyl chloride |
| Byproduct | Hydrochloric Acid (HCl) |
| Advantages | High reactivity, generally high yields, broad substrate scope |
| Disadvantages | Oxalyl chloride is toxic and moisture-sensitive |
An alternative established route involves the reaction of primary amines with diethyl oxalate (B1200264). echemi.comstackexchange.com This method is generally considered a milder alternative to the use of oxalyl chloride. The reaction proceeds through a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbons of the diethyl oxalate. Typically, two molecules of the amine react to displace the two ethoxide leaving groups, forming the symmetrical N,N'-disubstituted oxamide (B166460). echemi.comstackexchange.com
This reaction often requires elevated temperatures to proceed at a reasonable rate. The reactivity of the amine plays a crucial role, with more nucleophilic amines generally providing higher yields. For primary amines, the reaction readily forms the desired N,N'-disubstituted oxamide, which is often a solid. echemi.comstackexchange.com
Comparison of Reactivity with Diethyl Oxalate:
| Amine Type | Product | Physical State of Product |
| Primary Amine | N,N'-disubstituted oxamide | Solid echemi.comstackexchange.com |
| Secondary Amine | Oxamic ester | Liquid echemi.comstackexchange.com |
| Tertiary Amine | No reaction | - |
Emerging Synthetic Strategies for N,N'-Disubstituted Oxamides
Recent advancements in synthetic chemistry have led to the development of novel methods for constructing N,N'-disubstituted oxamides, often with improved efficiency, safety, and environmental considerations.
Catalytic carbonylation represents a modern approach to oxamide synthesis, utilizing carbon monoxide as a C2 source. nih.govnih.gov These reactions are typically catalyzed by transition metals, such as palladium, and can proceed under oxidative conditions. nih.govnih.gov This strategy avoids the use of stoichiometric amounts of highly reactive and often toxic reagents like oxalyl chloride.
For instance, palladium-catalyzed oxidative carbonylation of amines has been shown to be an effective method for producing oxamides. Research has also explored the use of non-noble metal catalysts, such as cobalt, for the oxidative carbonylation of amines to yield N-formamides, a related class of compounds. rsc.org While not directly producing oxamides, this indicates a trend towards more sustainable catalytic systems.
Oxidative coupling reactions are an emerging area for the formation of C-N and C-C bonds. In the context of oxamide synthesis, this can involve the oxidative coupling of amines in the presence of a suitable catalyst and oxidant. Recent studies have demonstrated the potential of gold-on-metal oxide catalysts (Au/ZnO) for the room-temperature oxidative coupling of CO with secondary amines to produce the corresponding oxamides with high selectivity. lasphub.com
Mechanistic studies suggest that these reactions can proceed through various intermediates, and the choice of catalyst and oxidant is crucial for achieving high yields and selectivity. researchgate.net For example, cobalt-hydrotalcite derived catalysts have been used for the oxidative coupling of benzyl (B1604629) alcohols with N-substituted formamides to produce amides. researchgate.net While not a direct synthesis of oxamides from simple amines, it highlights the utility of oxidative coupling in amide bond formation.
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of metal catalysts. nih.govnih.gov Metal-free transamidation reactions, for example, have been developed using bases like potassium tert-butoxide to facilitate the exchange of amine groups on an existing amide. nih.gov
Other metal-free approaches include the use of hypervalent iodine reagents or electrochemical methods to promote the desired transformations. These methods offer the advantage of avoiding metal contamination in the final product and reducing the environmental impact of the synthesis. nih.govrsc.org An efficient, metal- and solvent-free approach for amide synthesis has been reported using formamides as an amino source at a mild temperature of 40°C in air. nih.gov
Mechanistic Investigations of this compound Formation Pathways
While a detailed mechanistic investigation specifically for the formation of this compound is not extensively documented in publicly available scientific literature, the reaction is understood to proceed via a well-established nucleophilic acyl substitution pathway. The most common synthetic routes involve the reaction of 3-chloroaniline with a derivative of oxalic acid, typically oxalyl chloride or diethyl oxalate.
The generally accepted mechanism for the reaction between an aniline (B41778) and oxalyl chloride involves a two-step nucleophilic attack. In the first step, the nitrogen atom of the 3-chloroaniline acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming N-(3-chlorophenyl)oxamoyl chloride. This process is then repeated with a second molecule of 3-chloroaniline attacking the remaining carbonyl group of the N-(3-chlorophenyl)oxamoyl chloride, leading to the final product, this compound, and hydrochloric acid as a byproduct.
Alternatively, when diethyl oxalate is used as the starting material, the reaction proceeds through the nucleophilic attack of 3-chloroaniline on one of the ester carbonyl groups. This forms a tetrahedral intermediate which then eliminates an ethoxide ion to yield ethyl N-(3-chlorophenyl)oxamate. A second molecule of 3-chloroaniline then reacts with the remaining ester group of this intermediate in a similar fashion to produce this compound and two molecules of ethanol. This reaction is typically slower than the one with oxalyl chloride and often requires heating.
The electronic properties of the substituent on the aniline play a crucial role in the reaction rate. The presence of the electron-withdrawing chlorine atom at the meta-position of the phenyl ring in 3-chloroaniline decreases the nucleophilicity of the amine group compared to unsubstituted aniline. This deactivation is a result of the inductive effect of the chlorine atom, which reduces the electron density on the nitrogen atom, making it a weaker nucleophile. Consequently, the reaction rate for the formation of this compound is expected to be slower than that for the synthesis of N,N'-diphenyloxamide under identical conditions.
Advanced Structural Characterization of N,n Bis 3 Chlorophenyl Oxamide
Crystallographic Investigations
Crystallographic studies are paramount for determining the precise spatial arrangement of atoms in a crystalline solid, revealing key details about bond lengths, angles, and the packing of molecules.
Single-crystal X-ray diffraction stands as the unequivocal method for determining molecular structure. Analysis of analogues where the central oxalamide core is replaced by a succinamide (B89737) or malonamide (B141969) linker provides a robust framework for predicting the crystallographic properties of N,N'-bis(3-chlorophenyl)oxamide.
For instance, the closely related compound N,N'-bis(3-chlorophenyl)succinamide was crystallized and analyzed, providing key crystallographic data. nih.gov The molecule was generated by crystallographic inversion symmetry, indicating that the two halves of the molecule are identical. nih.gov Similarly, N,N'-bis(3-chlorophenyl)malonamide has been studied, revealing an asymmetric unit containing two independent molecules. researchgate.net
The oxalamide core of this compound, being a rigid C(O)-C(O) single bond, is expected to impose greater planarity and conformational constraint compared to the more flexible succinamide (-CH₂-CH₂-) and malonamide (-CH₂-) linkers. It is anticipated that this compound would crystallize in a centrosymmetric space group, with the molecule positioned about an inversion center, similar to many other symmetrically substituted oxamides. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄Cl₂N₂O₂ |
| Formula Weight | 337.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3412 (8) |
| b (Å) | 9.6501 (9) |
| c (Å) | 9.5485 (9) |
| β (°) | 91.319 (9) |
| Volume (ų) | 768.39 (13) |
| Z | 2 |
The crystal packing of N,N'-disubstituted oxalamides is typically dominated by intermolecular hydrogen bonds. In N,N'-bis(3-chlorophenyl)succinamide, molecules are linked by N—H···O hydrogen bonds, forming chains that extend along the researchgate.net crystallographic direction. nih.gov A similar chain formation driven by N—H···O hydrogen bonds is observed in N,N'-bis(3-chlorophenyl)malonamide. researchgate.net
It is highly probable that the crystal structure of this compound is also characterized by robust N—H···O hydrogen bonds between the amide proton (N-H) of one molecule and a carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a defining feature of secondary amides and typically leads to the formation of one-dimensional tapes or two-dimensional sheets. The presence of the chlorine atom allows for the possibility of additional, weaker C—H···Cl or Cl···Cl interactions, which would further stabilize the crystal lattice.
Advanced Spectroscopic Probing of Molecular Structure and Dynamics
Spectroscopic methods provide complementary information to crystallography, detailing the vibrational and electronic environments of the molecule, particularly its conformation and behavior in solution.
FT-IR spectroscopy is a powerful tool for identifying the functional groups and probing the hydrogen bonding environment within a molecule. The spectrum of this compound is expected to be dominated by characteristic amide absorptions.
Key expected vibrational modes include:
N-H Stretching: A sharp peak typically appears in the range of 3200-3400 cm⁻¹. Its precise position and sharpness are indicative of the strength of hydrogen bonding; stronger N-H···O bonds shift this peak to lower wavenumbers.
Amide I (C=O Stretching): This is one of the most intense and useful bands in the spectrum, expected between 1640 and 1680 cm⁻¹. For an oxamide (B166460) precursor, a broad carbonyl band was noted at 1655 cm⁻¹. chemicalbook.com The position of this band is sensitive to both the electronic nature of the substituents and hydrogen bonding.
Amide II (N-H Bending and C-N Stretching): This band typically appears near 1520-1570 cm⁻¹ and arises from a coupling of the N-H in-plane bend and C-N stretch. An amine vibration mode was observed at 1521 cm⁻¹ in a related oxamide precursor. chemicalbook.com
C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bond are expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Sensitive to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Typically weak to medium intensity. |
| Amide I (C=O Stretch) | 1640 - 1680 | Strong intensity, characteristic of secondary amides. |
| Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | Strong intensity, coupled vibration. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands of varying intensity. |
| C-Cl Stretch | 700 - 800 | Located in the fingerprint region. |
NMR spectroscopy provides unparalleled detail about the structure and electronic environment of a molecule in solution. Due to the symmetry of this compound, its ¹H and ¹³C NMR spectra are expected to be relatively simple.
¹H and ¹³C NMR: The ¹H NMR spectrum should display a set of four signals for the aromatic protons on the 3-chlorophenyl ring, plus a single, downfield signal for the two equivalent N-H protons. The chemical shift of the N-H proton is highly dependent on solvent and concentration due to its involvement in hydrogen bonding. The aromatic protons will appear as a complex multiplet pattern consistent with a 1,3-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one signal for the carbonyl carbon. The carbonyl carbon signal is typically found in the range of 155-165 ppm for oxalamides. The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of both the chlorine atom and the amide substituent.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Comments |
|---|---|---|---|
| ¹H | N-H | 9.0 - 10.5 | Broad singlet, solvent dependent. |
| Aromatic (C-H) | 7.0 - 8.0 | Four distinct signals, complex splitting. | |
| ¹³C | C=O | 158 - 162 | Carbonyl carbon of the oxalamide. |
| Aromatic (C) | 115 - 140 | Six distinct signals, including two quaternary carbons (C-Cl and C-N). |
Variable Temperature (VT) NMR: VT-NMR is a crucial technique for studying dynamic processes in solution, such as restricted rotation around bonds. nih.govspectrabase.com In this compound, two rotational barriers are of interest: rotation around the amide C-N bonds and rotation around the central C-C bond of the oxalamide core. At low temperatures, if the rotation is slow on the NMR timescale, one might observe peak broadening or even the splitting of signals for the aromatic protons, as the two phenyl rings become magnetically inequivalent. By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the rotational barrier.
¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. The ¹⁵N chemical shift of the amide nitrogen is highly sensitive to factors such as conjugation, hybridization, and hydrogen bonding. chemicalbook.com For this compound, a single ¹⁵N signal would be expected. Its chemical shift would provide valuable data for comparison with other amides and for computational studies, helping to refine the understanding of the electronic structure of the amide bond within this specific molecular context.
Mass Spectrometry (EI-MS, ESI-MS) for Molecular Ion Information
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods.
In a typical mass spectrum of an oxamide derivative, the molecular ion peak is of primary importance. For this compound, the molecular ion [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
While specific EI or ESI mass spectra for this compound are not readily found, data for the isomeric N,N'-bis(4-chlorophenyl)oxamide (CAS 6333-34-2) is available and provides a valuable comparison. nih.gov The molecular formula is identical, and thus the molecular ion peak and its isotopic pattern will be the same.
Table 1: Prominent Peaks in the GC-MS of N,N'-bis(4-chlorophenyl)oxamide
| m/z | Interpretation |
|---|---|
| 308 | [M]⁺• (Molecular ion with two ³⁵Cl) |
| 127 | [ClC₆H₄NH]⁺• (Fragment from cleavage of the amide bond) |
| 126 | [ClC₆H₄N]⁺• |
Data sourced from NIST Mass Spectrometry Data Center for N,N'-bis(4-chlorophenyl)oxamide. nih.gov
The fragmentation pattern in EI-MS would likely involve the cleavage of the amide bonds and the C-C bond of the oxalyl group, leading to characteristic fragment ions. For instance, the cleavage of an N-C bond could yield a fragment corresponding to the 3-chloroaniline (B41212) radical cation.
ESI-MS, being a softer ionization technique, is less likely to cause extensive fragmentation and would be expected to show a strong signal for the protonated molecule [M+H]⁺ or other adducts, depending on the solvent system used.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. scbt.com
For this compound, the key chromophores are the chlorophenyl groups and the oxamide moiety. The presence of aromatic rings and carbonyl groups suggests that the UV-Vis spectrum would be characterized by π → π* and n → π* transitions. researchgate.net
π → π transitions:* These are typically high-energy transitions with high molar absorptivity (ε). They arise from the excitation of electrons in the π-bonding orbitals of the benzene rings and the C=O groups to anti-bonding π* orbitals. Conjugation between the aromatic rings and the oxamide bridge can influence the position of these absorption bands.
n → π transitions:* These are lower-energy transitions with lower molar absorptivity and result from the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals of the carbonyl groups.
The solvent used can affect the wavelength of maximum absorption (λ_max). Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. While a specific spectrum for this compound is not available, a study on a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which also contains a chlorophenyl amide structure, involved the recording of its UV-Vis spectrum to understand its electronic properties. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl rings, C=O groups | Shorter wavelength (UV region) |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species that have unpaired electrons (i.e., are paramagnetic). This includes free radicals, transition metal complexes, and some triplet states.
For this compound in its ground state, all electrons are paired, and therefore, it is a diamagnetic species. As such, it would not produce an ESR spectrum. An ESR signal could only be observed if the molecule were to be converted into a paramagnetic species, for example, by:
Formation of a radical ion: This could be achieved through chemical or electrochemical oxidation or reduction, leading to the formation of a radical cation or anion.
Photolytic generation of a triplet state: Upon absorption of UV light, the molecule could potentially undergo intersystem crossing to a triplet state, which has two unpaired electrons.
In the absence of such conditions, this compound is ESR-silent.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Surface and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS could provide detailed information on the chemical environment of each element (C, N, O, Cl). For example, the carbon 1s spectrum would show multiple peaks corresponding to carbon atoms in different environments (aromatic C-C/C-H, C-N, C-Cl, and C=O). Similarly, the nitrogen 1s spectrum would provide information about the amide nitrogen, and the chlorine 2p spectrum would confirm the presence and bonding state of the chlorine atoms.
X-ray Absorption Spectroscopy (XAS) is a technique for determining the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy using a crystalline monochromator to a range where core electrons can be excited.
For this compound, XAS could be used to probe the local coordination environment of the chlorine atoms, for instance. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would provide information on the oxidation state and coordination chemistry, while the Extended X-ray Absorption Fine Structure (EXAFS) region could, in principle, give information about the bond lengths and coordination numbers of the nearest-neighbor atoms.
No specific XPS or XAS data for this compound are publicly available.
In Situ Spectroscopic Techniques (e.g., Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS))
In situ spectroscopic techniques are invaluable for studying materials under reaction conditions or in their native state without extensive sample preparation. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for obtaining infrared spectra of powdered or rough-surfaced solid samples.
DRIFTS would be a suitable method for analyzing solid this compound. The resulting spectrum would be similar to a standard transmission FTIR spectrum and would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational modes would include:
N-H stretching: around 3300-3100 cm⁻¹
Aromatic C-H stretching: above 3000 cm⁻¹
C=O stretching (Amide I band): around 1680-1650 cm⁻¹
N-H bending (Amide II band): around 1550-1510 cm⁻¹
Aromatic C=C stretching: around 1600-1450 cm⁻¹
C-N stretching: around 1300-1200 cm⁻¹
C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹
DRIFTS is particularly useful for studying surface chemistry, for example, if this compound were to be adsorbed onto a catalyst or other solid support.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and composition.
For a related compound, N,N'-bis(3-chlorophenyl)succinamide, elemental analysis was used to check the purity of the synthesized compound. nih.gov This underscores the routine application of this method for the characterization of such molecules.
The theoretical elemental composition of this compound (C₁₄H₁₀Cl₂N₂O₂) can be calculated as follows:
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 14 | 168.14 | 54.40 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 3.27 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 22.93 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 9.06 |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.35 |
| Total | | | | 309.16 | 100.00 |
Experimental values from an elemental analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical percentages would confirm the elemental composition and high purity of a sample of this compound.
Computational Chemistry and Theoretical Modeling of N,n Bis 3 Chlorophenyl Oxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For N,N'-bis(3-chlorophenyl)oxamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine optimized geometrical parameters, including bond lengths and angles. researchgate.netnih.gov These calculations are crucial for understanding the molecule's stability and reactivity.
Key energetic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and its propensity for charge transfer. researchgate.net For instance, a larger energy gap generally implies higher stability and lower reactivity. Molecular Electrostatic Potential (MEP) maps, also generated through DFT, are effective in visualizing the charge distribution and identifying electrophilic and nucleophilic sites within the molecule. researchgate.net
Potential Energy Surface (PES) Analysis for Conformational Preferences
Potential Energy Surface (PES) analysis is a computational technique used to explore the different possible conformations of a molecule and their relative energies. This analysis helps in identifying the most stable conformations (global and local minima on the PES) and the energy barriers for transition between them. For flexible molecules like this compound, which has several rotatable bonds, PES analysis can reveal the preferred spatial arrangement of the chlorophenyl rings relative to the central oxamide (B166460) core. nih.gov
The planarity of the molecule is a key aspect investigated through PES. For similar structures, such as N,N'-bis(pyridin-3-yl)oxamide, the molecule is found to be roughly planar. nih.gov In related N,N'-bis(3-chlorophenyl)malonamide, the amide groups are nearly coplanar with the adjacent phenyl rings. nih.gov The conformation of the N-H bonds relative to the chloro-substituents on the benzene (B151609) rings (syn or anti) is another important conformational feature determined by PES analysis. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its structural fluctuations and interactions in different environments, such as in solution or in the solid state. mdpi.com MD simulations can track the trajectories of atoms and molecules, allowing for the analysis of conformational changes, solvent effects, and the stability of intermolecular interactions. mdpi.com
By simulating the molecule in a solvent box, one can observe how the solute-solvent interactions influence the conformational preferences identified through PES analysis. In the solid state, MD simulations can help to understand the lattice dynamics and the stability of the crystal packing. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide information on the stability and flexibility of the molecular structure. mdpi.com
Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Interactions)
The solid-state architecture of this compound is significantly influenced by a variety of intermolecular interactions. Computational methods are employed to analyze and quantify these interactions.
Halogen Bonding: The presence of chlorine atoms allows for the possibility of halogen bonding (C-Cl···O or C-Cl···N interactions). These interactions, though often weaker than classical hydrogen bonds, can play a significant role in stabilizing the crystal structure. rsc.org
π-π Interactions: The aromatic chlorophenyl rings can engage in π-π stacking interactions, further contributing to the stability of the crystal lattice. The geometry of these interactions (e.g., parallel-displaced or T-shaped) can be analyzed computationally.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal. researchgate.netdcu.ie It provides a graphical representation of the regions of close contact between neighboring molecules, highlighting the nature and relative importance of different intermolecular interactions. researchgate.netdcu.ie
Molecular Docking Studies for Predictive Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein or receptor. researchgate.net This method is invaluable in drug discovery and design for predicting the binding affinity and mode of interaction of a compound with a biological target. researchgate.netnih.govresearchgate.netorientjchem.org
For this compound, docking studies could be performed to explore its potential as an inhibitor for various enzymes. The process involves generating a set of possible conformations of the ligand and fitting them into the active site of the receptor. A scoring function is then used to rank the different binding poses based on their estimated binding energy. orientjchem.org The results of docking studies can provide valuable hypotheses about the mechanism of action of a compound, which can then be tested experimentally. researchgate.netnih.gov
Charge Distribution Analysis from High-Order X-ray Data
Experimental charge density analysis, based on high-resolution X-ray diffraction data, provides a detailed picture of the electron distribution within a molecule and the nature of chemical bonds and intermolecular interactions. rsc.orgutwente.nlmdpi.com The Hansen-Coppens multipole formalism is often used to model the aspherical features of the electron density. rsc.org
This analysis allows for the topological analysis of the electron density according to Bader's theory of Atoms in Molecules (AIM). rsc.org By locating bond critical points and analyzing their properties (e.g., electron density and its Laplacian), one can characterize the nature of both covalent bonds and non-covalent interactions, such as hydrogen bonds and halogen bonds. rsc.org This experimental approach provides a valuable complement to theoretical calculations of charge distribution.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. nih.govsemanticscholar.org These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.netnih.gov A good correlation between the calculated and experimental spectra provides confidence in both the computational model and the experimental assignments. nih.gov
The theoretical vibrational spectrum is often scaled to account for systematic errors in the calculations. nih.gov Potential Energy Distribution (PED) analysis can be performed to determine the contribution of different internal coordinates (e.g., bond stretching, angle bending) to each vibrational mode, providing a detailed understanding of the molecular vibrations. nih.govnih.gov
Coordination Chemistry of N,n Bis 3 Chlorophenyl Oxamide As a Ligand
Ligand Design Principles for Oxamide (B166460) Derivatives
Oxamide-based ligands are prized in the design of polynuclear coordination compounds, particularly for the study of magnetic phenomena. The design principles revolve around several key features of the oxamide moiety:
Bridging Capability: The core design feature of N,N'-disubstituted oxamides is their ability to act as a bridging ligand between two metal centers. Upon deprotonation of the two amide protons, the ligand can coordinate to two separate metal ions through its two {N,O} chelate pockets, forming a planar and conjugated bridge. This structure is exceptionally efficient at mediating magnetic exchange interactions, which can be either antiferromagnetic or ferromagnetic depending on the metals and coordination geometry.
Electronic Tuning: The substituents on the amide nitrogen atoms play a crucial role in tuning the electronic properties of the ligand. In N,N'-bis(3-chlorophenyl)oxamide, the chloro-substituent is an electron-withdrawing group. This influences the acidity of the amide protons (N-H) and the electron density on the donor atoms, which can modulate the stability and redox properties of the resulting metal complexes. nih.gov
Steric and Solubility Control: The aryl groups also dictate the steric environment around the metal centers and influence the solubility and crystal packing of the complexes. The 3-chloro-substituted phenyl rings provide moderate steric bulk and can engage in various non-covalent interactions, such as π–π stacking and hydrogen bonding, which are critical for assembling supramolecular architectures. nih.govdcu.ie
Conformational Flexibility: N,N'-disubstituted oxamides typically adopt a trans conformation across the central C-C bond, which places the substituent groups on opposite sides of the oxamide plane. ontosight.ai This conformation is ideal for bridging two metal centers to create binuclear complexes or one-dimensional polymeric chains. nih.gov The easy cis-trans isomerization equilibria that they can exhibit also adds to their versatility in forming diverse homo- and heterometallic species.
Synthesis and Structural Characterization of Metal Complexes with this compound
The synthesis of the this compound ligand itself, while not explicitly detailed in reviewed literature, can be inferred from standard organic methodologies. A common route involves the condensation reaction between 3-chloroaniline (B41212) and an oxalyl derivative, such as ethyl oxalyl chloride or diethyl oxalate (B1200264), often in the presence of a base. nih.govgoogle.com
Despite the well-established coordinating ability of the oxamide framework, specific research detailing the synthesis and structural characterization of mononuclear, binuclear, heterometallic, or macrocyclic complexes using this compound as a ligand is not available in the surveyed scientific literature. The following sections describe the types of complexes that would be expected based on the known chemistry of analogous oxamide ligands.
While oxamides are famed as bridging ligands, mononuclear complexes can be formed, particularly if the reaction stoichiometry is controlled or if a metal ion has a strong preference for a specific coordination number that is satisfied by a single ligand. In such a hypothetical complex with this compound, the ligand would likely act as a tetradentate N2O2 donor, wrapping around a single metal center.
This is the most anticipated class of complexes for oxamide ligands. The reaction of this compound with two equivalents of a metal salt, often in the presence of a base to facilitate deprotonation, is expected to yield binuclear complexes. nih.govmdpi.com In these structures, the oxamide ligand would bridge the two metal centers, with each metal ion being chelated by one N,O set. Often, the coordination sphere of the metal is completed by other terminal ligands, such as bipyridine or water molecules. mdpi.com
The stepwise coordination capability of oxamides makes them suitable for the rational design of heterometallic (containing different metal ions) complexes. A common strategy involves first synthesizing a mononuclear complex containing the oxamide ligand and a first metal ion (M1). This complex can then be used as a "ligand-complex" to coordinate a second, different metal ion (M2), yielding a discrete heterobinuclear M1M2 species. This approach allows for the combination of metal ions with different properties (e.g., magnetic, optical) within a single molecule.
Macrocyclic compounds containing the oxamide unit can be synthesized, typically through a [2+2] condensation reaction between a diamine and a dicarbonyl compound containing the oxamide core. While general methods for creating nitrogen-containing macrocycles are known, specific examples derived from this compound are not documented.
Coordination Modes and Ligand Denticity
The primary coordination mode for this compound, following the behavior of its analogues, is as a bis-bidentate tetradentate ligand. nih.gov Key features of its coordination are:
Deprotonation: Coordination almost invariably occurs after the deprotonation of the two amide (N-H) protons. This creates two anionic nitrogen donors and two neutral oxygen donors, resulting in a dianionic [C14H8Cl2N2O2]²⁻ ligand.
Chelation: The ligand forms two stable five-membered chelate rings, one at each end of the oxamide bridge ({M-O-C-C-N}). This chelate effect contributes significantly to the thermodynamic stability of the resulting complexes.
Bridging Geometry: The ligand typically enforces a planar geometry on the {M(N-C-C-N)M} core. The distance between the metal centers is determined by the geometry of this bridge, which is crucial for controlling the strength of magnetic interactions in binuclear systems. The coordination can result in either a cis or trans arrangement of the metal ions with respect to the central C-C bond, although the trans conformation is more common for creating extended structures. ontosight.ai
Supramolecular Architectures and Materials Science Applications
Self-Assembly Principles of N,N'-bis(3-chlorophenyl)oxamide and its Analogues
The spontaneous organization of molecules into ordered aggregates is a cornerstone of supramolecular chemistry. For this compound and related compounds, this process is primarily driven by a hierarchy of directional noncovalent interactions.
The oxamide (B166460) core, with its two amide groups, is an exceptional hydrogen-bonding unit. The defining feature is the powerful N−H···O=C hydrogen bond, which is highly directional and predictable. In the solid state, this interaction consistently directs the self-assembly of oxamide derivatives into extended, ordered structures. nih.gov
Crystal structure analyses of analogues of this compound reveal a common and dominant supramolecular motif. Molecules link together via pairs of N−H···O hydrogen bonds, forming infinite one-dimensional chains or ribbons. For instance, the crystal structure of N,N'-bis(3-chlorophenyl)succinamide, a close analogue, shows molecules linked into simple chains along the nih.gov direction by these intermolecular N−H···O hydrogen bonds. soton.ac.uk Similarly, N,N'-dibutyloxamide forms hydrogen-bonded ribbons that are further organized by weaker interactions. nih.gov
The conformation of the amide groups is typically antiperiplanar, which places the N-H and C=O groups in an ideal arrangement for linear propagation. This planarity of the central oxalamide fragment facilitates the formation of these robust, tape-like or sheet-like structures. nih.gov In N,N'-bis(pyridin-3-yl)oxamide, these interactions connect molecules into corrugated layers. nih.gov Even in more complex systems, such as oxamide-hydrazone hybrids, the oxamide N-H group is a primary site for hydrogen bonding. nih.gov The reliability of this hydrogen-bonding pattern makes the oxamide group a key "supramolecular synthon" for crystal engineering.
The table below summarizes typical hydrogen bond geometries observed in the crystal structures of oxamide analogues.
| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif |
| N,N'-bis(pyridin-3-yl)oxamide nih.gov | N-H···N | 0.86 | 2.26 | 3.061 | 156 | Corrugated Layer |
| N,N'-bis(3-chlorophenyl)malonamide nih.gov | N-H···O | 0.86 | - | - | - | Chain |
| N,N'-bis(4-chlorophenyl)maleamide nih.gov | N-H···O | - | - | - | - | Infinite Chain |
| Anilinoacetophenone nih.gov | N-H···O | - | 2.59 | 3.360 | - | Dimer |
Note: Data is extracted from cited literature; "-" indicates data not specified in the source.
While hydrogen bonding is the primary driving force for self-assembly, other noncovalent interactions play crucial roles in dictating the final three-dimensional architecture. For this compound, these include halogen bonding and π-π stacking.
Halogen Bonding: A halogen bond is a directional interaction between a halogen atom (Lewis acid) and a Lewis base. youtube.com This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom opposite to the covalent bond. nih.gov In this compound, the chlorine atoms can act as halogen bond donors. The strength of this interaction is enhanced when the atom covalently bonded to the halogen is more electron-withdrawing, which increases the positive character of the σ-hole. nih.gov The directional nature of halogen bonds has been exploited to guide crystal packing in a variety of systems, including porphyrins and oxindoles. beilstein-archives.orgrsc.org
Weaker Interactions: Weaker C−H···O and C-H···π interactions also contribute to the stability of the crystal packing. researchgate.netresearchgate.net In the structure of N,N'-dibutyloxamide, for example, C−H···O interactions are responsible for holding the primary hydrogen-bonded ribbons together. nih.gov The interplay of these varied interactions—strong hydrogen bonds forming the primary structure and weaker halogen bonds and van der Waals forces organizing these structures in 3D—is a key principle in the self-assembly of these molecules.
Crystal Engineering Strategies Utilizing Oxamide Derivatives
Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. researchgate.net The predictability and strength of the interactions involving the oxamide moiety make it an ideal scaffold for such strategies.
The rational design of crystalline materials relies on the use of robust and predictable intermolecular connectors, known as supramolecular synthons. The oxamide group, with its capacity to form strong and directional N-H···O hydrogen-bonded chains, is a preeminent example of such a synthon. soton.ac.uknih.gov
Chemists can append different functional groups to the periphery of the oxamide core to control the assembly of these chains in three dimensions. By systematically altering the substituents on the phenyl rings, one can introduce other specific interactions, such as the halogen bonds and π-π stacking discussed previously. This allows for a programmed approach to crystal packing, enabling the design of materials with specific topologies and properties. The principles of using noncovalent interactions to build predictable architectures have been widely demonstrated in other molecular systems, such as 1,3,4-oxadiazoles and porphyrins, and are directly applicable to oxamide derivatives. rsc.orgresearchgate.net
Co-crystallization involves incorporating two or more different molecular components into a single, ordered crystal lattice. This technique is a powerful tool in crystal engineering for modifying the physical properties of a solid. While common for enantiomers, the co-crystallization of other types of stereoisomers is much rarer. mdpi.com
A notable study in this area involves oxamide derivatives. Researchers serendipitously discovered that two different stereoisomers, N,N'-bis(trans-2-phenyl-5-hydroxymethyl-1,3-dioxan-5-yl)ethanediamide and its cis counterpart, co-crystallized in a 1:1 ratio. mdpi.com X-ray analysis revealed that both the Z-shaped trans isomer and the extended cis isomer were accommodated within the same unit cell, each lying about crystallographic inversion centers and participating in O-H···O hydrogen bonds. mdpi.com This finding highlights the flexibility of the oxamide framework in forming ordered solid-state structures even with components of differing shapes, opening possibilities for designing complex, multi-component crystalline materials.
Development of Oxamide-Based Advanced Materials
The robust self-assembly properties and versatile chemical nature of the oxamide scaffold have led to the development of a range of advanced materials with diverse applications.
| Application Area | Example Compound/System | Functionality |
| Corrosion Inhibition | N,N′-bis[2-hydroxynaphthylidene]amino]oxamide (HAO) | Adsorbs onto iron surfaces via N, O heteroatoms and π-bonds, forming a protective layer against corrosion in saline environments. researchgate.net |
| Drug Delivery | Oxamide-based cleavable linkers in silica (B1680970) nanoparticles | The oxamide's amide bonds can be designed for enzyme-triggered cleavage, allowing for controlled degradation of nanoparticles and release of encapsulated drugs. researchgate.net |
| Energetic Materials | N,N'-bis(3-chlorophenyl)-3,4-diaminofurazan | The synthesis of furazan (B8792606) derivatives of oxamides introduces high-energy functionalities, creating new energetic materials. google.com |
| Biomedical/Pharmaceuticals | Oxamide-hydrazone hybrids, other derivatives | Investigated as potential anticancer agents and inhibitors of enzymes like Factor XIa, demonstrating the scaffold's utility in medicinal chemistry. nih.govnih.gov |
| Coordination Polymers | N,N'-bis(2-amino phenyl) oxamide | Acts as a ligand to coordinate with metal ions like copper(II), forming metal-organic materials with specific spectral and electrochemical properties. researchgate.net |
One significant application is in the protection of metals from corrosion. An aromatic oxamide derivative, N,N′-bis[2-hydroxynaphthylidene]amino]oxamide, has been shown to be an effective corrosion inhibitor for iron in saline solutions. researchgate.net Its efficacy is attributed to the strong adsorption of the molecule onto the metal surface, facilitated by its nitrogen and oxygen heteroatoms and π-bonds from its aromatic systems. researchgate.net
In the realm of biomedicine, the oxamide linkage has been incorporated into biodegradable bridged polysilsesquioxane (BPS) nanoparticles. researchgate.net These materials can carry therapeutic agents, and the oxamide group can act as a cleavable linker, allowing for controlled degradation of the nanostructure and release of its payload in a targeted environment. researchgate.net Furthermore, various oxamide derivatives have been synthesized and investigated for their potential as anticancer agents and as inhibitors for therapeutic targets like Factor XIa, a protein involved in blood coagulation. nih.govnih.gov
The versatility of the oxamide core is also demonstrated in its use as a building block for energetic materials, such as N,N'-bis(3-chlorophenyl)-3,4-diaminofurazan, and as ligands for creating coordination polymers with metal ions. google.comresearchgate.net
Organic Gelators
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent molecules and creating a gel. The oxalamide functional group is an exceptionally effective building block for LMWGs. researchgate.net Its structure contains both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of robust, one-dimensional hydrogen-bonded chains that subsequently entangle into a 3D network. ontosight.ai The self-assembly process is driven by these highly directional and cooperative intermolecular hydrogen bonds. capes.gov.br
While direct experimental studies on the gelation properties of this compound are not prominent in the surveyed literature, the behavior of structurally related N,N'-disubstituted oxamides provides strong evidence for its potential in this area. For instance, a study on oxalamide-bridged ferrocene (B1249389) derivatives revealed that specific isomers can act as effective gelators. acs.org One such derivative formed a stable, self-standing, and thermoreversible gel upon sonication in a toluene/n-hexane mixture. acs.org The resulting gel was composed of a self-assembled network of nanofibers with widths in the range of 30-50 nm. acs.org
Given these precedents, this compound possesses the key architectural features necessary for gel formation:
A strong hydrogen-bonding unit: The central oxamide core.
Rigid peripheral groups: The two 3-chlorophenyl rings can participate in π-π stacking interactions, further stabilizing the self-assembled network.
The presence of the chloro-substituent can also modulate solubility and intermolecular interactions, potentially allowing for the fine-tuning of gelation properties in specific organic solvents. Further research would be needed to experimentally determine the minimum gelation concentration (mgc) and the range of solvents in which this compound can act as an LMWG.
Table 1: Gelation Properties of a Representative Oxalamide-Based Gelator
| Gelator | Solvent | Minimum Gelation Concentration (mgc) (% w/v) | Sol-Gel Transition Temperature (°C) | Morphology |
|---|---|---|---|---|
| 1',1'''-[(Oxalyl)bis(azanediyl)]bis(ferrocene) acs.org | Toluene/n-hexane (1:2) | 1.42 | 80 | Nanofibrillar Network |
Polyoxamides for High-Performance Polymers
Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, chemical resistance, and thermal stability. mdpi.comnih.gov These properties stem from their rigid aromatic backbones and the strong interchain hydrogen bonds formed between amide linkages. mdpi.com However, these same strong interactions often lead to poor solubility in common organic solvents, making them difficult to process. mdpi.commdpi.com
Polyoxamides are a subclass of polyamides that incorporate the oxamide linkage. A hypothetical polyoxamide synthesized from a monomer unit related to this compound would be expected to exhibit many of the hallmark properties of high-performance aromatic polymers. The introduction of chlorine atoms into the polymer backbone is a known strategy to enhance certain properties, such as flame retardancy. mdpi.com
Studies on various aromatic polyamides provide insight into the thermal properties that could be expected from such a polymer. Decomposition temperatures are typically high, often with a 5% weight loss (Td5) occurring well above 400°C. nih.govmdpi.com Glass transition temperatures (Tg) are also significantly elevated, frequently exceeding 250-300°C, which indicates a wide operational temperature range. mdpi.comdoi.org
Table 2: Illustrative Thermal Properties of Various Aromatic Polyamides
| Polymer Type | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |
|---|---|---|---|
| Semi-aromatic Polyamide (aliphatic dicarboxylic acid + aromatic diamine) | 150-158 | 316-416 | nih.gov |
| Aromatic Poly(amide imide) | 128-320 | 250-440 | doi.org |
| Aromatic Polyamide (with CF3 groups) | >300 | 437-465 | mdpi.com |
A polyoxamide based on a chlorinated aromatic structure like this compound would likely be a rigid, thermally stable material with potential for applications where heat and flame resistance are critical. The challenge, as with other aramids, would lie in achieving processability without significantly compromising its desirable thermal and mechanical properties.
Hybrid Nanomaterials (e.g., Mesoporous Organosilica Nanoparticles)
The integration of oxamide functionalities into inorganic nanostructures has led to the development of advanced hybrid materials with unique properties. A notable example is the creation of oxamide-phenylene-based mesoporous organosilica nanoparticles (MONs). acs.orgdoi.org In this work, researchers synthesized MONs using (N,N'-bis(3-(triethoxysilyl)-propyl)oxamide) as a key precursor, embedding the oxamide linkage directly within the silica framework.
These hybrid nanoparticles exhibited several remarkable characteristics:
Biodegradability: The incorporated oxamide functions conferred biodegradability to the nanoparticles. They could be broken down in the presence of the model protein trypsin. acs.orgdoi.org
High Drug Loading Capacity: The MONs displayed an exceptionally high capacity for loading both hydrophilic and hydrophobic drugs, reaching payloads of up to 84 wt%. acs.orgdoi.org This is significantly higher than many traditional mesoporous silica nanoparticles.
Zero Premature Leakage: A crucial advantage of these materials was their ability to retain the loaded drug molecules with virtually no premature leakage, even without the need for traditional pore-capping agents. acs.orgdoi.org
This research provides a powerful proof-of-concept for using the oxamide unit as a functional building block in hybrid nanomaterials. Although the study used an aliphatic-bridged oxamide, it highlights the potential for molecules like this compound to be adapted into similar systems. Incorporating an aromatic oxamide could impart different mechanical or recognition properties to the final nanomaterial.
Table 3: Properties of Oxamide-Based Mesoporous Organosilica Nanoparticles (MONs)
| Property | Value | Reference |
|---|---|---|
| Particle Size | ~100 nm | doi.org |
| Surface Area | ~850 m²/g | doi.org |
| Maximum Drug Payload (Doxorubicin) | 84 wt% | acs.orgdoi.org |
| Key Feature | Protein-mediated biodegradability | acs.orgdoi.org |
Applications in Heterogeneous Catalysis (e.g., Interfacial Catalysts)
In heterogeneous catalysis, solid catalysts are used to facilitate chemical reactions in a different phase (typically liquid or gas). The design of effective catalysts often involves anchoring active metal centers onto a solid support using organic molecules known as ligands. Ligands play a critical role in stabilizing the metal, tuning its electronic properties, and controlling the selectivity of the reaction. researchgate.netnih.govresearchgate.net
The N,N'-diaryl oxamide structure is an excellent candidate for use as a ligand in catalysis. The two nitrogen and two oxygen atoms of the oxamide core can act as a tetradentate chelating agent, binding strongly to a metal ion. The aryl groups (in this case, 3-chlorophenyl) can influence the steric environment and electronic properties of the resulting metal complex, which in turn affects its catalytic activity.
Research has shown that oxalic diamides are particularly effective ligands in promoting challenging copper-catalyzed C-N cross-coupling reactions (Ullmann amination), especially for activating less reactive aryl chlorides. researchgate.net One study explicitly found that bis(N-aryl) substituted oxalamides were superior ligands to their N-alkyl counterparts for CuI-catalyzed amination reactions. researchgate.net This demonstrates that the N,N'-bis(aryl)oxamide framework is highly suitable for this important class of chemical transformations.
While specific studies employing this compound as a catalyst ligand were not identified in the search, its structure strongly suggests potential in this field. It could be used to prepare novel heterogeneous catalysts by complexing it with transition metals like copper, palladium, or nickel. nih.govresearchgate.netnih.gov Such a catalyst could be particularly relevant for reactions involving chlorinated aromatic substrates, where the ligand's structure might offer enhanced stability and reactivity. The development of binuclear complexes, where two metal ions are held in close proximity by the oxamide bridge, could also enable cooperative catalytic cycles for activating strong chemical bonds. nih.gov
Molecular Recognition Studies Involving N,n Bis 3 Chlorophenyl Oxamide
Fundamental Principles of Molecular Recognition
At the heart of molecular recognition lie the principles of host-guest chemistry and the intricate dance of noncovalent forces that govern molecular assembly and selectivity.
Host-guest chemistry involves the binding of a smaller molecule (the guest) to a larger molecule (the host). The selectivity of this binding is determined by the complementarity of the size, shape, and chemical properties of the host's binding cavity and the guest. In the context of N,N'-bis(3-chlorophenyl)oxamide, the molecule itself can act as a host for smaller species or as a building block for larger, more complex supramolecular architectures. The arrangement of its functional groups dictates the type of guests it can recognize and bind.
Noncovalent interactions are the driving force behind molecular recognition. These interactions, while individually weak, collectively contribute to the stability and specificity of molecular complexes. Key noncovalent interactions include:
Electrostatic Interactions: These arise from the attraction or repulsion between charged or polar groups within molecules.
Hydrogen Bonding: A strong, directional interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution to minimize contact with water molecules.
The combination of these forces allows for the precise recognition and binding that is fundamental to many chemical and biological processes.
Specific Interaction Profiles of this compound with Defined Targets
The specific chemical structure of this compound, featuring amide functionalities and chloro-substituted phenyl rings, provides a framework for a variety of specific interactions.
The oxamide (B166460) core of this compound contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups). These sites are pivotal for forming predictable and stable hydrogen-bonded networks.
Crystal structure analyses of closely related compounds provide valuable insights into the hydrogen bonding capabilities of the oxamide moiety. For instance, in the crystal structure of N,N'-bis(3-chlorophenyl)succinamide, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov Similarly, N,N'-bis(pyridin-3-yl)oxamide forms corrugated layers through intermolecular N-H···N hydrogen bonds between the amide N-H group and a pyridine (B92270) nitrogen atom. nih.gov These examples underscore the capacity of the N-H groups in the oxamide core to engage in robust hydrogen bonding, a key element in molecular recognition.
Table 1: Hydrogen Bonding in Compounds Structurally Related to this compound
| Compound Name | Hydrogen Bond Type | Resulting Supramolecular Structure |
| N,N'-bis(3-chlorophenyl)succinamide nih.gov | N-H···O | Chains |
| N,N'-bis(pyridin-3-yl)oxamide nih.gov | N-H···N | Corrugated Layers |
The presence of chlorine atoms on the phenyl rings of this compound introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen or nitrogen atom). This interaction can play a significant role in the assembly of crystal structures and the recognition of specific molecular targets. While direct evidence for halogen bonding in this compound is not available, studies on other halogenated organic compounds have demonstrated the importance of this interaction in directing molecular assembly.
The oxamide group is a well-known ligand in coordination chemistry, capable of binding to metal ions. The nitrogen and oxygen atoms of the oxamide can act as coordination sites, leading to the formation of metal-organic complexes. Research on N,N'-bis(2-amino phenyl) oxamide has shown that it can coordinate with copper(II) ions in either a 1:1 or 1:2 ligand-to-metal ratio. researchgate.net This suggests that this compound could also form complexes with various metal ions, with the specifics of the coordination depending on the metal and the reaction conditions. This ability to coordinate with metals expands the potential for this compound to be used in the construction of functional supramolecular materials and as a sensor for metal ions. N,N'-disubstituted oxamidates are recognized as versatile ligands that can adopt different conformations to form metal complexes, which can serve as building blocks for more intricate metallosupramolecular frameworks. researchgate.net
This article, therefore, cannot be generated as the specific experimental or computational data required to accurately describe the molecular recognition profile of this compound, including its aromatic interactions (π-π stacking, C-H···π interactions), the nature of its molecular recognition mechanisms, and specific ligand-target docking studies, is absent from the available scientific literature.
General principles of molecular recognition can be applied to hypothesize about its behavior. For instance, the presence of chlorophenyl rings suggests the potential for π-π stacking and C-H···π interactions. The oxamide core is a well-known hydrogen bond donor and acceptor, which would play a significant role in its binding to other molecules. Computational methods like ligand-target docking could theoretically be used to predict its binding modes with various receptors. However, without specific studies on this compound, any such discussion would be purely speculative and not based on the rigorous, scientifically validated data required for this article.
Further research, including crystallographic analysis and detailed computational modeling of this compound, is necessary to elucidate the specific details of its molecular recognition capabilities.
Future Directions in Academic Research on N,n Bis 3 Chlorophenyl Oxamide
Exploration of Novel and Sustainable Synthetic Pathways
The traditional synthesis of oxamides often involves the use of oxalyl chloride, a highly reactive and corrosive reagent. rsc.orgnih.gov Future research will undoubtedly focus on developing greener and more atom-economical synthetic routes to N,N'-bis(3-chlorophenyl)oxamide.
One promising area is the adoption of mechanochemistry , which involves chemical transformations induced by mechanical energy, such as ball milling, often in the absence of bulk solvents. nih.govorganic-chemistry.orgnih.govacs.org This solvent-free approach reduces waste and can lead to the formation of products with different polymorphic forms. nih.govorganic-chemistry.org Research into the mechanochemical synthesis of this compound from 3-chloroaniline (B41212) and a suitable oxalic acid derivative could reveal a more environmentally benign and efficient production method.
Another sustainable approach is acceptorless dehydrogenative coupling , a process that couples alcohols with amines to form amides with the liberation of hydrogen gas as the only byproduct. rsc.orgnih.gov The application of this methodology, potentially using ethylene (B1197577) glycol as the source of the oxalyl moiety and a ruthenium pincer complex as a catalyst, could represent a significant advancement in the sustainable synthesis of oxalamides. rsc.orgnih.gov
Furthermore, flow chemistry presents an opportunity for the continuous and controlled synthesis of this compound. This technique can offer improved safety, scalability, and product consistency compared to batch processes.
Application of Advanced Spectroscopic and Structural Elucidation Techniques
While standard spectroscopic techniques provide basic characterization, advanced methods can offer unprecedented insight into the subtle structural features of this compound.
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in the solid state. nih.govresearchgate.netresearchgate.netnih.govemory.edu Given that this compound contains quadrupolar halogen nuclei (³⁵Cl and ³⁷Cl), advanced ssNMR techniques could be employed to precisely measure the electric field gradient tensors around the chlorine atoms. nih.govresearchgate.netresearchgate.net This would provide detailed information about the local electronic environment and intermolecular interactions, such as halogen bonding.
Terahertz (THz) spectroscopy is emerging as a valuable technique for studying low-frequency vibrational modes in molecular crystals, which are directly related to intermolecular interactions and crystal packing. syr.eduntt-review.jptandfonline.comresearchgate.net Applying THz spectroscopy to this compound could help in identifying and characterizing its different polymorphic forms, which may exhibit distinct physical properties. syr.eduntt-review.jptandfonline.com
Advanced X-ray diffraction techniques, including high-resolution single-crystal and powder X-ray diffraction, will continue to be crucial for determining the precise three-dimensional structure and packing of this compound and its derivatives.
Rational Design of this compound Derivatives for Targeted Applications
The this compound scaffold provides a robust platform for the rational design of new molecules with tailored properties. By systematically modifying the substituents on the phenyl rings, researchers can tune the electronic, steric, and hydrogen-bonding characteristics of the molecule.
Future research will likely focus on structure-activity relationship (SAR) studies to guide the design of derivatives for specific applications. nih.govutmb.edunih.gov For instance, oxamide (B166460) derivatives have shown promise as enzyme inhibitors, including against α-glucosidase and lipoxygenase, suggesting potential therapeutic applications. researchgate.netresearchgate.netgoogle.comnih.gov By introducing different functional groups to the phenyl rings of this compound, it may be possible to develop potent and selective inhibitors for various enzymes implicated in disease.
Furthermore, the introduction of specific functional groups could lead to derivatives with enhanced properties for materials science applications, such as liquid crystals or organic light-emitting diodes (OLEDs).
Integration of Deep Learning and Artificial Intelligence in Computational Studies
De novo drug design is another exciting application of AI, where generative models can design novel molecules with desired properties from scratch. nih.govnih.govopenreview.netarxiv.orgdeepai.org By using the this compound scaffold as a starting point, deep learning models could generate new derivatives with optimized activity against a specific biological target.
Expanding the Repertoire of Coordination Chemistry and Supramolecular Applications
The oxamide moiety is an excellent ligand for coordinating with metal ions, and N,N'-disubstituted oxamides have been used to construct a variety of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govacs.orgacs.org
Future research will explore the use of this compound as a building block for novel coordination polymers and MOFs . The presence of the chlorine substituents could influence the resulting structures and properties, potentially leading to materials with interesting catalytic, sorption, or magnetic characteristics.
The ability of the amide groups to form strong hydrogen bonds also makes this compound an attractive candidate for the construction of supramolecular assemblies through co-crystallization. researchgate.netbrad.ac.ukrsc.orgnih.govnih.gov By co-crystallizing it with other molecules that have complementary hydrogen-bonding sites, it may be possible to create new materials with unique architectures and properties, such as improved solubility or stability. The study of hydrogen bonding motifs in these co-crystals will be crucial for a rational approach to supramolecular design. researchgate.netbrad.ac.ukrsc.org
Q & A
Q. What are the standard synthetic routes for N,N'-bis(3-chlorophenyl)oxamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via amidation between benzene-1,3-dicarboxylic acid derivatives (e.g., acid chlorides) and 3-chloroaniline. Coupling agents like carbodiimides (e.g., DCC or EDC) are critical for activating carboxyl groups, enabling efficient amide bond formation . Optimization involves adjusting molar ratios (1:2 for diacid to amine), solvent selection (polar aprotic solvents like DMF or THF), and temperature control (60–80°C for 12–24 hours). Monitoring reaction progress via TLC or LC–MS ensures intermediate purity, with yields improved by post-reaction purification via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Structural confirmation relies on:
- 1H NMR : Identification of aromatic protons (δ 7.2–7.8 ppm) and amide NH signals (δ 8.1–8.5 ppm) .
- LC–MS (ESI) : Molecular ion peaks ([M+H]+) matching theoretical molecular weights (e.g., ~325.2 g/mol) .
- X-ray crystallography : SHELXL refinement of single-crystal data to resolve bond lengths (C–N: ~1.33 Å, C=O: ~1.21 Å) and intramolecular hydrogen bonding (N–H⋯O: ~2.67 Å) . Planarity analysis (mean deviation <0.03 Å) further validates molecular geometry .
Q. What are the key considerations in selecting solvents and catalysts for the amidation reactions involved in synthesizing this compound?
Solvents must dissolve both reactants and stabilize intermediates. Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling by minimizing side reactions . Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation, while stoichiometric HOBt (hydroxybenzotriazole) suppresses racemization. Post-reaction, solvents are removed under reduced pressure, and residual coupling agents are quenched with acetic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for oxamide derivatives?
Discrepancies often arise from dynamic effects (e.g., solvent interactions) or conformational flexibility. Strategies include:
- Cross-validation : Compare experimental NMR/IR data with DFT-optimized structures (e.g., B3LYP/6-31G* level) .
- Variable-temperature NMR : Detect rotational barriers in amide bonds or aryl substituents .
- Crystallographic refinement : Resolve static vs. dynamic disorder using SHELXL restraints (e.g., for methyl group rotations) .
Q. What methodologies are employed to analyze the supramolecular interactions of this compound in crystal engineering applications?
X-ray crystallography (via SHELXTL) reveals intermolecular forces:
- Hydrogen bonding : N–H⋯O interactions (2.2–2.7 Å) stabilize layered structures .
- π–π stacking : Aryl ring centroid distances (~3.8 Å) indicate weak interactions .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯Cl vs. H⋯O) using CrystalExplorer .
Q. How should researchers design experiments to investigate the coordination chemistry of this compound with transition metals?
- Ligand design : Introduce donor groups (e.g., pyridyl or hydroxy substituents) to enhance metal-binding affinity .
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of oxamide moieties .
- Spectroscopic monitoring : UV-Vis (d–d transitions) and EPR (for Cu(II)) track coordination geometry .
- Single-crystal studies : Resolve Jahn-Teller distortions in Cu(II) complexes or square-planar Ni(II) geometries .
Q. What strategies are effective in mitigating challenges related to low solubility of this compound in spectroscopic characterization?
- Deuterated solvents : Use DMSO-d6 or DMF-d7 for NMR, with sonication to disperse aggregates .
- Derivatization : Introduce solubilizing groups (e.g., sulfonate or polyethylene glycol chains) temporarily .
- Co-crystallization : Co-crystallize with hydrophilic counterions (e.g., nitrate) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
